Erlotinib D6, also known as Erlotinib-d6 Hydrochloride, is a deuterated derivative of Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily employed in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated form is particularly valuable in scientific research for studying the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling, which allows for precise tracking in biological systems.
Erlotinib D6 is classified under the category of tyrosine kinase inhibitors, specifically targeting the EGFR. It is synthesized from various precursors through a series of chemical reactions that modify the original Erlotinib structure to incorporate deuterium atoms, enhancing its stability and making it suitable for detailed metabolic studies .
The synthesis of Erlotinib D6 Hydrochloride involves several critical steps:
This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production.
Erlotinib D6 has a complex molecular structure that can be represented as follows:
The presence of deuterium isotopes allows for enhanced stability and tracking in metabolic studies .
Erlotinib D6 Hydrochloride can undergo various chemical transformations:
Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .
Erlotinib D6 exerts its pharmacological effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of EGFR, blocking its activity and leading to tumor growth suppression .
Relevant data from studies indicate that Erlotinib D6 maintains stability under various conditions, making it suitable for extensive research applications .
Erlotinib D6 has diverse applications in scientific research:
Erlotinib (C₂₂H₂₃N₃O₄) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that competitively blocks adenosine triphosphate (ATP) binding at the kinase domain. This inhibition prevents autophosphorylation of EGFR tyrosine residues, disrupting downstream oncogenic signaling pathways (Ras/ERK1/2 and PI3K/AKT) critical for non-small cell lung cancer (NSCLC) progression [3] [10]. The drug exhibits selective potency against exon 19 deletions and exon 21 (L858R) EGFR mutations, achieving half-maximal inhibitory concentrations (IC₅₀) of 2 nM in purified enzyme assays [6] [10].
Clinical utility is well-established for EGFR-mutated NSCLC and pancreatic cancer, where erlotinib impedes tumor proliferation and metastasis. In NSCLC, it confers a 2-month overall survival advantage over placebo (6.7 vs. 4.7 months; HR 0.70) and enhances one-year survival rates by 9% (31% vs. 22%) [5] [10]. For pancreatic cancer, erlotinib combined with gemcitabine extends median survival to 6.24 months versus 5.91 months with gemcitabine alone (HR 0.82) [10]. However, therapeutic efficacy is frequently limited by acquired resistance mutations like T790M, which occurs in ~60% of NSCLC cases and sterically hinders erlotinib binding [2] [7].
Table 1: Key EGFR Mutations Targeted by Erlotinib in NSCLC
Mutation | Location | Prevalence in NSCLC | Impact on Erlotinib Efficacy |
---|---|---|---|
Exon 19 Deletion | EGFR Kinase Domain | ~45% of EGFR mutations | High sensitivity (first-line indication) |
L858R | Exon 21 | ~40% of EGFR mutations | High sensitivity (first-line indication) |
T790M | Exon 20 | ~60% of acquired resistance | Induces steric hindrance; confers resistance |
C797S | Exon 20 | ~26% of osimertinib resistance | Tertiary resistance mechanism |
Data synthesized from [3] [7] [10]
The designation "D6" encompasses two distinct entities in oncology research: a synthetic small-molecule therapeutic candidate and a deuterium-labeled isotopic standard of erlotinib.
Synthetic Compound D6 originates from the roots of Codonopsis pilosula (Dangshen), a traditional Chinese herb. Researchers isolated the natural precursor n-D6 (methyl (Z)-4-oxo-4-(9H-pyrido[3,4-b]indol-1-yl)but-2-enoate) and synthesized its analog D6 through tryptamine derivatization [2] [7]. This compound selectively inhibits NSCLC cells harboring T790M-EGFR mutations by disrupting HSP90-T790M-EGFR protein interactions. D6 binding promotes ubiquitin-dependent proteasomal degradation of resistant EGFR isoforms without impairing general HSP90 chaperone function, minimizing systemic toxicity [7]. In vitro, D6 demonstrates potent activity against L858R/T790M-EGFR mutants (IC₅₀ = 3.4 μM in NCI-H1975 cells), significantly surpassing effects on wild-type EGFR cells (IC₅₀ = 30.2 μM in A549 cells). Synergy with erlotinib or osimertinib enhances degradation of triple-mutant L858R/T790M/C797S EGFR, suggesting utility in overcoming multi-TKI resistance [2] [7].
Erlotinib-d6 (C₂₂H₁₈D₆ClN₃O₄; CAS 1189953-78-3) is a deuterium-labeled isotopologue where six hydrogen atoms are replaced with deuterium at the methoxyethoxy groups. It serves as an internal standard for mass spectrometry, improving quantification accuracy of erlotinib pharmacokinetics in biological matrices. The deuterium modification does not alter erlotinib’s biochemical activity but enhances metabolic stability during analytical procedures [1] [4] [8]. Its molecular weight is 435.93 g/mol, distinguishable from native erlotinib (393.44 g/mol) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [8].
Table 2: Comparative Analysis of D6 Contexts in Oncology Research
Parameter | Synthetic Compound D6 | Isotopic Standard Erlotinib-d6 |
---|---|---|
Chemical Origin | Derived from Codonopsis pilosula; synthetic analog of n-D6 | Deuterated erlotinib (six ²H atoms) |
Primary Mechanism | Competes with T790M-EGFR for HSP90 binding, inducing mutant degradation | Serves as internal standard for bioanalytical quantification |
Research Application | Overcomes EGFR-T790M-mediated resistance in NSCLC | Enhances precision in pharmacokinetic assays |
Key Specificity | Selective for L858R/T790M-EGFR mutants (IC₅₀ 3.4 μM) | Biochemically identical to erlotinib; deuterium improves metabolic stability |
Molecular Weight | Not specified in sources | 435.93 g/mol |
Data synthesized from [1] [2] [4]
The dual "D6" nomenclature exemplifies how context dictates compound identity: one a therapeutic candidate targeting resistance mechanisms, the other an analytical tool optimizing drug monitoring. This distinction is critical for accurate scientific communication and methodology design in translational oncology.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: